4,4'-Bis(dimethylamino)benzhydrol

Overview

Description

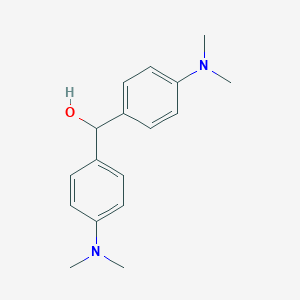

4,4'-Bis(dimethylamino)benzhydrol (CAS 119-58-4), also known as Michler’s Hydrol, is a benzhydrol derivative with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . It is characterized by two dimethylamino groups (-N(CH₃)₂) at the para positions of the benzene rings. The compound exists as a gray to brown crystalline solid with a melting point of 98–105°C and is soluble in organic solvents like toluene . Its primary application lies in colorimetric assays for quantifying human mercaptalbumin (HMA) in serum, leveraging its thiol-reactive properties to produce measurable absorbance changes at 612 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Bis(dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(dimethylamino)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)benzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized back to Michler’s ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: As mentioned, it is the reduced form of Michler’s ketone and can be synthesized through reduction reactions.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of dimethylamino groups

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed

Oxidation: Michler’s ketone

Reduction: 4,4’-Bis(dimethylamino)benzhydrol

Substitution: Substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₇H₂₂N₂O

- Molecular Weight : 270.38 g/mol

- Appearance : White solid, soluble in many organic solvents

- Melting Point : 172 - 175 °C

Dyes and Pigments

Triarylmethane Dyes Precursor

4,4'-Bis(dimethylamino)benzhydrol serves as a precursor in the synthesis of triarylmethane dyes, which are widely utilized in textiles, inks, and cosmetics due to their vibrant colors and stability. These dyes are characterized by their excellent lightfastness and resistance to fading.

| Dye Type | Application Area | Properties |

|---|---|---|

| Triarylmethane Dyes | Textiles, Inks | Bright colors, Lightfastness |

| Acid Dyes | Wool and Silk | Good solubility |

| Basic Dyes | Acrylics and Plastics | High affinity for fibers |

Analytical Chemistry

Colorimetric Assays

Recent studies have highlighted the use of this compound in colorimetric assays for measuring thiol concentrations in biological samples. The compound exhibits a strong absorption peak at 612 nm, making it useful for detecting thiols due to its color change upon reaction.

Case Study: Thiol Measurement in Serum Samples

In a study involving serum samples from healthy subjects, the concentration of thiols was determined using Michler's Hydrol. The methodology involved measuring changes in absorbance at 612 nm after reacting with free thiols.

- Methodology :

- Samples were treated with iodoacetamide for alkylation.

- Absorbance was measured using a microplate reader.

- Results :

- A correlation between thiol concentration and absorbance was established.

This application is particularly relevant in clinical diagnostics where thiol levels can indicate oxidative stress or other pathological conditions .

Biological Applications

Potential Antioxidant Activity

Studies suggest that this compound may exhibit antioxidant properties due to its ability to react with free radicals. This potential makes it a candidate for further research into therapeutic applications in oxidative stress-related diseases.

Synthesis of Other Compounds

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

| Compound Type | Example Applications |

|---|---|

| Pharmaceuticals | Drug development |

| Agrochemicals | Pesticide formulation |

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylamino)benzhydrol involves its ability to undergo oxidation and reduction reactions. The dimethylamino groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s molecular targets and pathways are primarily related to its role as a precursor in dye synthesis and its interactions with various oxidizing and reducing agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

4,4'-Dimethoxybenzhydrol

- Structure: Methoxy (-OCH₃) groups replace dimethylamino substituents.

- pKₐ (Carbocation Stability) : pKᵣ⁺ = -5.71 (similar to Michler’s Hydrol, pKᵣ⁺ = -5.61) .

- Reactivity: Undergoes reduction to diphenylmethane without demethylation under hypophosphorous acid/iodine conditions, unlike its mono-methoxy counterpart .

- Applications: Limited utility in thiol detection due to lack of dimethylamino electron-donating groups, which are critical for redox-sensitive color changes.

4-Methoxybenzhydrol

- Structure : Single methoxy group at one para position.

- pKₐ (Carbocation Stability) : pKᵣ⁺ = -7.9 , leading to demethylation during reduction instead of carbocation stabilization .

- Key Difference : Lower carbocation stability compared to Michler’s Hydrol, making it unsuitable for applications requiring controlled redox reactions.

4,4'-Bis(diethylamino)benzhydrol (CAS 134-91-8)

- Structure: Diethylamino (-N(CH₂CH₃)₂) groups replace dimethylamino substituents.

- Molecular Weight : 294.44 g/mol (vs. 270.37 for Michler’s Hydrol) .

- Toxicity: No specific LD₅₀ data available, but alkyl chain length can modulate toxicity profiles.

4,4'-Bis(dipropylamino)benzhydrol

- Synthesis : Prepared from N,N-dipropylaniline via modified purification protocols .

- Applications: Limited documentation, but extended alkyl chains may enhance lipid membrane permeability for niche industrial uses.

Comparative Data Table

Research Findings and Functional Insights

- Electron-Donating Groups: The dimethylamino groups in Michler’s Hydrol enhance carbocation stability (pKᵣ⁺ = -5.61), enabling its use in redox reactions. Methoxy analogues exhibit similar stabilization but lack thiol reactivity .

- Safety Profiles : Michler’s Hydrol poses risks of skin/eye irritation (GHS Category 2), necessitating precautions during handling . Analogues with bulkier substituents may exhibit modified toxicity but require further study.

Biological Activity

4,4'-Bis(dimethylamino)benzhydrol, also known as Michler's hydrol, is an organic compound with significant biological activity attributed to its unique chemical structure. The compound is characterized by the presence of two dimethylamino groups attached to a benzhydrol framework, which enhances its reactivity and interaction with various biological targets. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 270.369 g/mol

- CAS Number : 119-58-4

- Physical State : White solid, soluble in various organic solvents.

The biological activity of this compound is primarily influenced by its dimethylamino groups. These groups can engage in hydrogen bonding and electrostatic interactions with biomolecules, facilitating various biochemical processes. The compound is known to undergo oxidation and reduction reactions, which play a crucial role in its biological effects.

Interaction with Biomolecules

Research indicates that this compound can modulate the activity of neurotransmitter receptors, particularly dopamine receptors. Its structural similarity to other dimethylamino-substituted compounds suggests potential interactions that could influence signaling pathways related to mood regulation and cognitive functions .

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Properties : It has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacteria and fungi .

- Endocrine Disruption Potential : Some studies indicate that prolonged exposure may lead to endocrine disruption, highlighting the need for caution in its application .

- Fluorescent Probe : Due to its fluorescent properties, it is utilized in biochemical assays for studying enzyme-catalyzed reactions.

Pharmacological Studies

A study conducted on the pharmacological effects of this compound revealed its potential as a G protein-biased agonist for dopamine receptors. This finding suggests that the compound could be leveraged for therapeutic strategies targeting dopamine-related disorders .

| Compound | β-arrestin E max (%) | β-arrestin EC50 (nM) | cAMP E max (%) | cAMP EC50 (nM) |

|---|---|---|---|---|

| 1 | 23 | 13 | 50 | 15 |

| 3 | 22 | 76 | 42 | 29 |

| 6 | 40 | 48 | 50 | 43 |

Toxicological Assessments

Toxicological evaluations have indicated that while acute exposure may not pose significant health risks, chronic exposure could lead to adverse effects such as skin irritation and potential reproductive toxicity .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development : Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for psychiatric disorders.

- Dyes and Pigments : As a precursor to triarylmethane dyes, it finds utility in the textile industry .

- Fluorescent Probes : Its fluorescent properties make it valuable in biochemical research for tracking enzymatic reactions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4,4'-Bis(dimethylamino)benzhydrol, and how can conflicting data be resolved?

- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥98% area%), and validate results with total nitrogen analysis . For structural confirmation, employ melting point analysis (102–105°C) and solubility tests (e.g., in toluene) . If spectral data conflicts with literature (e.g., IR or NMR), cross-reference with the CRC Handbook of Chemistry and Physics for standardized physical properties .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology : Store in a cool, ventilated area away from oxidizers and heat sources. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to its irritant properties . For spills, avoid dry sweeping; instead, use damp cloths and dispose of waste according to local environmental regulations .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology : A two-step synthesis involves condensation of 3-dimethylaminobenzoic acid with this compound in sulfuric acid, followed by oxidation with lead dioxide in dilute HCl to yield derivatives like crystal violet lactone (CVL) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodology : It serves as a precursor for dyes (e.g., wool dyes via dehydrative coupling with R acid) and pharmaceuticals (e.g., synthesis of neostigmine methylsulfate intermediates) . Its electron-rich structure also makes it useful in photoinitiator systems for polymer chemistry .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported toxicity data for this compound?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate historical data, as existing studies note incomplete toxicological profiles . Cross-reference regulatory databases (e.g., TSCA, EU REACH) for hazard classifications and compare with structurally similar compounds (e.g., Michler’s ketone) .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Methodology : Use catalytic additives (e.g., p-toluenesulfonic acid) to enhance condensation efficiency . For oxidation steps, substitute lead dioxide with eco-friendly alternatives (e.g., MnO₂) and monitor reaction kinetics via UV-Vis spectroscopy to track intermediate formation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in dye synthesis?

- Methodology : Perform accelerated stability studies (40–60°C, pH 2–12) and analyze degradation products via LC-MS. Compare results with thermodynamic data (e.g., ΔH of combustion) to predict decomposition pathways .

Q. What mechanistic insights explain the compound’s reactivity in free radical polymerization systems?

- Methodology : Use electron paramagnetic resonance (EPR) to detect radical intermediates during photoinitiation. Computational modeling (DFT) can map electron density distribution to predict sites of radical formation .

Q. How do structural modifications of this compound affect its optical properties in sensor applications?

- Methodology : Introduce substituents (e.g., sulfonyl groups) and measure changes in absorption/emission spectra. Correlate Hammett parameters with fluorescence quantum yields to design derivatives with tailored Stokes shifts .

Q. What ecological risks are associated with this compound, and how can they be mitigated in industrial research?

- Methodology : Perform aquatic toxicity assays (e.g., Daphnia magna LC50) and model bioaccumulation potential using logP values. Develop biodegradation protocols using microbial consortia isolated from contaminated sites .

Properties

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZSIUVOIFJGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051603 | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-58-4 | |

| Record name | 4,4′-Bis(dimethylamino)benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC557799DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.